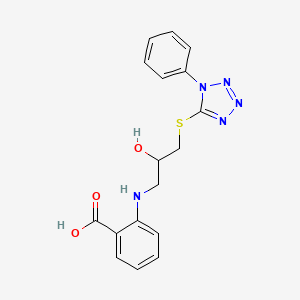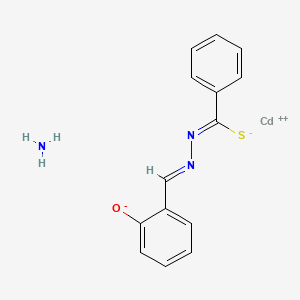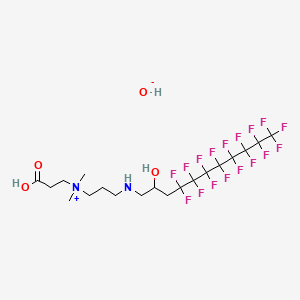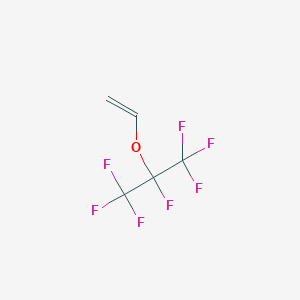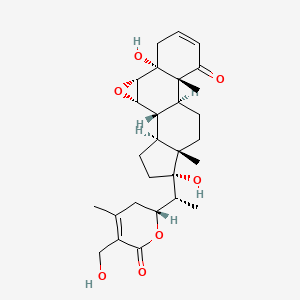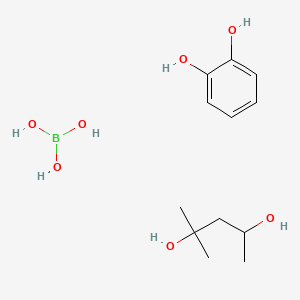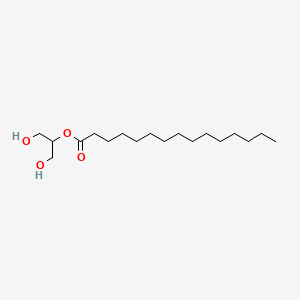
Glyceryl 2-pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl 2-pentadecanoate: is a chemical compound that belongs to the class of monoglyceryl monoesters. It is an ester formed from glycerol and pentadecanoic acid. This compound is commonly used in various cosmetic and industrial applications due to its surfactant and emulsifying properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyceryl 2-pentadecanoate can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves heating glycerol and pentadecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Glyceryl 2-pentadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into glycerol and pentadecanoic acid.
Oxidation: It can undergo oxidation reactions, especially at the glycerol moiety, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Glycerol and pentadecanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Glyceryl 2-pentadecanoate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and emulsifying properties.
Industry: Widely used in cosmetics and personal care products for its ability to stabilize emulsions and improve product texture
Mécanisme D'action
The mechanism of action of glyceryl 2-pentadecanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. This property is crucial in its applications in cosmetics and pharmaceuticals. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparaison Avec Des Composés Similaires
- Glyceryl stearate
- Glyceryl oleate
- Glyceryl laurate
Comparison: Glyceryl 2-pentadecanoate is unique due to its specific fatty acid chain length (pentadecanoic acid). This gives it distinct properties compared to other glyceryl esters. For example, glyceryl stearate, which has a longer fatty acid chain, may have different melting points and emulsifying capabilities. Glyceryl oleate, with an unsaturated fatty acid, may exhibit different reactivity and stability. Glyceryl laurate, with a shorter fatty acid chain, may have different solubility and surfactant properties .
Propriétés
Numéro CAS |
98863-01-5 |
|---|---|
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl pentadecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-17(15-19)16-20/h17,19-20H,2-16H2,1H3 |
Clé InChI |
SJUYTIGRIZBTCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)OC(CO)CO |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



